3-methyl-1-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
N’-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves the condensation of 4-isopropylbenzaldehyde with 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials.
Mechanism of Action
The mechanism of action of N’-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-isopropylbenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(4-isopropylbenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(4-isopropylbenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
402839-74-1 |
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Molecular Formula |
C23H22N4OS |
Molecular Weight |
402.5g/mol |
IUPAC Name |
3-methyl-1-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]thieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H22N4OS/c1-15(2)18-11-9-17(10-12-18)14-24-25-22(28)21-13-20-16(3)26-27(23(20)29-21)19-7-5-4-6-8-19/h4-15H,1-3H3,(H,25,28)/b24-14+ |
InChI Key |
ORYJGXHAPIHAJW-ZVHZXABRSA-N |
SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=CC=C(C=C3)C(C)C)C4=CC=CC=C4 |
Isomeric SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=CC=C(C=C3)C(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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